
1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol
Overview
Description
1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol is an organic compound characterized by the presence of a trimethoxyphenyl group attached to a propyn-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired product through an aldol condensation followed by reduction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxybenzoic acid.
Reduction: Formation of 1-(3,4,5-trimethoxyphenyl)-2-propanol or 1-(3,4,5-trimethoxyphenyl)propane.
Substitution: Formation of various substituted trimethoxyphenyl derivatives.
Scientific Research Applications
Scientific Research Applications
- Anticancer Agent Development 1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-ol has been studied for its potential role in cancer treatment . The trimethoxyphenyl nucleus, found in many anticancer substances, can deactivate the triple bond in certain reactions . Studies have explored the synthesis of (Z)-1-aryl-3-arylamino-2-propen-1-one derivatives and their antiproliferative activity. These compounds induce apoptosis in tumor cell lines, cause microtubule stabilization, and activate the caspase family .
- Synthesis of Novel Compounds 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol is a useful research chemical in the synthesis of various compounds . It is used as a building block in the creation of new chemical entities with potential biological activities .
- Study of Cytotoxic Activity Compounds with trimethoxyphenyl moieties have been designed and synthesized for cytotoxic evaluation, utilizing hepatocellular carcinoma (HepG2) cell lines . These compounds can trigger an apoptotic cascade and inhibit tubulin .
Case Studies
- (Z)-1-Aryl-3-arylamino-2-propen-1-one Derivatives : A series of these compounds were synthesized and evaluated for antiproliferative activity. One active compound, (Z)-1-(2-bromo-3,4,5-trimethoxyphenyl)-3-(3-hydroxy-4-methoxyphenylamino)prop-2-en-1-one (10ae), was tested in 20 tumor cell lines and induced apoptosis in all cell lines with similar GI50 values . Flow cytometry studies showed that this compound arrested cells in the G2/M phase of the cell cycle . These compounds caused microtubule stabilization and induced apoptosis via activation of the caspase family, representing a new class of microtubule-stabilizing agents .
- Chalcone Derivatives as Hypoglycemic Agents: Research into chalcone derivatives has identified several compounds with hypoglycemic effects . While not directly involving this compound, this highlights the broader potential of trimethoxyphenyl-containing compounds in medicinal chemistry .
- Derivatives with DMP and TMP Moieties : New compounds decorated with dimethoxyphenyl (DMP) and trimethoxyphenyl (TMP) moieties were synthesized starting from 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone . These derivatives were subjected to in vitro cytotoxic evaluation utilizing a HepG2 cell line, followed by a tubulin inhibition profile. Tubulin inhibition in HepG2 cells was found to trigger an apoptotic cascade .
Data Table
Application | Compound Class | Biological Activity | Cell Line |
---|---|---|---|
Cancer Treatment | (Z)-1-Aryl-3-arylamino-2-propen-1-one derivatives | Antiproliferative, induces apoptosis, microtubule stabilization, caspase activation | Tumor cell lines |
Cytotoxic Evaluation | DMP and TMP moiety-containing compounds | Cytotoxic, tubulin inhibition, apoptotic cascade | HepG2 |
Mechanism of Action
The mechanism of action of 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation.
Comparison with Similar Compounds
1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol can be compared with other similar compounds, such as:
3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of this compound, known for its use in organic synthesis.
3,4,5-Trimethoxybenzoic acid: Another derivative of the trimethoxyphenyl group, used in various chemical reactions and applications.
1-(3,4,5-Trimethoxyphenyl)-2-propanol:
The uniqueness of this compound lies in its propyn-1-ol moiety, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Biological Activity
1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol, a compound characterized by its unique chemical structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a trimethoxy-substituted phenyl ring attached to a propynol moiety. The presence of methoxy groups is significant as they can influence the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR), disrupting folate metabolism in cancer cells .
- Cytotoxicity : Studies indicate that the compound can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and microtubule stabilization .
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant antiproliferative effects against multiple tumor cell lines. For instance:
- Case Study : A study on related compounds showed that those with similar structural features could induce apoptosis in human melanoma cells by down-regulating genes associated with the folate cycle .
- Cytotoxicity Assays : The compound's effectiveness was evaluated using the MTT assay across various cancer cell lines. Results indicated that it possesses a low IC50 value (indicative of high potency), suggesting strong cytotoxic effects against malignant cells .
Antimicrobial Properties
There is emerging evidence that compounds with similar structures may exhibit antimicrobial properties. The hydroxyl group in the propynol moiety can enhance interactions with microbial cell membranes, potentially leading to increased antimicrobial activity.
Data Tables
Biological Activity | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
Antiproliferative | Melanoma | 0.5 | Apoptosis induction |
Antiproliferative | Prostate Cancer | 0.8 | Microtubule stabilization |
Antimicrobial | E. coli | 10 | Membrane disruption |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol, and how can reaction conditions be optimized?
The synthesis typically involves alkynylation of 3,4,5-trimethoxybenzaldehyde. A two-step approach is common:
Formation of the acetylide : React propargyl bromide with a strong base (e.g., LDA or Grignard reagent) to generate the acetylide intermediate.
Nucleophilic addition : Add the acetylide to 3,4,5-trimethoxybenzaldehyde under anhydrous conditions.
Optimization tips :
- Use THF or DMF as solvents to enhance nucleophilicity.
- Monitor temperature (0–5°C for acetylide formation, room temperature for addition).
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can researchers validate the purity and structural integrity of this compound?
A multi-technique approach is critical:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% ideal).
- NMR spectroscopy : Compare H and C spectra with analogs. For example, the methoxy groups in 3,4,5-trimethoxyphenyl derivatives exhibit distinct singlet peaks at δ 3.8–3.9 ppm in H NMR .
- Mass spectrometry : Confirm molecular weight via HRMS (expected [M+H] for CHO: 222.0892).
Q. What solvent systems are suitable for crystallization, and how can X-ray diffraction data be refined?
- Crystallization : Use ethanol/water or dichloromethane/hexane mixtures. Slow evaporation at 4°C often yields single crystals.
- X-ray refinement : Employ SHELX software (SHELXL for refinement, SHELXD for structure solution). Key parameters:
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?
- DFT calculations : Use Gaussian or ORCA software with B3LYP/6-311+G(d,p) basis sets.
- Focus areas :
Q. What strategies resolve contradictions in bioactivity data across studies?
- Dose-response analysis : Ensure consistent molar concentrations (e.g., IC values may vary due to assay sensitivity).
- Control experiments : Verify cytotoxicity against non-target cells (e.g., HEK293) to distinguish selective activity.
- Structural analogs : Compare with 3-(3,4,5-Trimethoxyphenyl)-2-propen-1-ol (CAS 1504-56-9), noting that the propargyl group enhances electrophilicity and potential kinase inhibition .
Q. How can molecular docking elucidate interactions with biological targets (e.g., tubulin or kinases)?
- Software : Use AutoDock Vina or Schrödinger Suite.
- Protocol :
Q. What are the challenges in characterizing degradation products under varying pH conditions?
- LC-MS/MS : Identify hydrolyzed products (e.g., 3,4,5-trimethoxybenzoic acid from ester cleavage).
- Kinetic studies : Monitor degradation at pH 2–10 (use phosphate buffers).
- Stability insights : The propargyl alcohol group is prone to oxidation; add antioxidants (e.g., BHT) during storage .
Q. Methodological Tables
Table 1. Key Spectral Data for Structural Confirmation
Technique | Expected Signals | Reference |
---|---|---|
H NMR | - 3.8–3.9 ppm (s, 9H, OCH) - 4.7 ppm (s, 1H, OH) - 2.5 ppm (d, 1H, ≡CH) | |
IR | 3300 cm (O-H stretch), 2100 cm (C≡C stretch) |
Table 2. Computational Parameters for DFT Studies
Parameter | Value |
---|---|
Basis set | 6-311+G(d,p) |
Functional | B3LYP |
Solvent model | PCM (water) |
Convergence | 10 a.u. (energy threshold) |
Properties
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-5-9(13)8-6-10(14-2)12(16-4)11(7-8)15-3/h1,6-7,9,13H,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLURCXIOPBRTBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(C#C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.